REACTION_CXSMILES
|
[FH:1].[Sb](Cl)(Cl)(Cl)(Cl)Cl.Cl[C:9]1([F:21])[O:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[O:11][C:10]1([F:20])[F:19]>C(Cl)Cl>[F:1][C:9]1([F:21])[O:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[O:11][C:10]1([F:20])[F:19]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClC1(C(OC2=C(O1)C=CC=C2)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
stem-distilled
|
Type
|
DISTILLATION
|
Details
|
The re-distillation
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(OC2=C(O1)C=CC=C2)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |